molecular formula C15H25BF3NO2 B1443569 (E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine CAS No. 865652-21-7

(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine

Cat. No. B1443569
M. Wt: 319.17 g/mol
InChI Key: OSHWMNZNCOZQEZ-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is an organic molecule that contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also has a trifluoromethyl group (-CF3), which is a common functional group in organic chemistry known for its high electronegativity and the stability it can confer to molecules. Additionally, it has a tetramethyl-1,3,2-dioxaborolan-2-yl group, which is a boron-containing group often used in Suzuki-Miyaura cross-coupling reactions .

Scientific Research Applications

Piperidine Derivatives in Drug Development

Piperidine derivatives play a crucial role in the development of therapeutic agents due to their versatile pharmacophoric groups. Sikazwe et al. (2009) explored the contributions of key pharmacophoric groups, such as 4'-fluorobutyrophenones and 3-methyl-7-azaindoles, to the potency and selectivity of synthesized agents at D(2)-like receptors. These derivatives demonstrate the significance of arylalkyl substituents in improving the binding affinity and selectivity for targeted receptors (Sikazwe et al., 2009).

Piperine and Anticancer Research

Piperine, a major principle of black pepper, exhibits various bioactive effects, including antimicrobial action and physiological effects contributing to human health. Its anticancer properties are particularly noteworthy, demonstrating potential as an antitumor agent through various mechanisms such as immunomodulation and hepatoprotection (Stojanović-Radić et al., 2019).

Piperazine and Piperidine in Antimycobacterial Activity

Piperazine and its analogues have been extensively researched for their anti-mycobacterial properties, especially against Mycobacterium tuberculosis. Girase et al. (2020) reviewed the anti-mycobacterial compounds where piperazine acts as a vital building block, underscoring its significance in developing anti-TB molecules and addressing the need for safer, selective, and cost-effective antimycobacterial agents (Girase et al., 2020).

Piperine as a Potential Anti-cancer Agent

Manayi et al. (2017) reviewed the anticancer activities of piperine, highlighting its chemopreventive activity and effects on various cancerous cell lines. Piperine's role in modulating cell cycle progression, inducing apoptosis, and inhibiting invasion, metastasis, and angiogenesis points to its promising candidacy for further development in cancer treatment (Manayi et al., 2017).

properties

IUPAC Name

1-[(E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enyl]-4-(trifluoromethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BF3NO2/c1-13(2)14(3,4)22-16(21-13)8-5-9-20-10-6-12(7-11-20)15(17,18)19/h5,8,12H,6-7,9-11H2,1-4H3/b8-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHWMNZNCOZQEZ-VMPITWQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CCN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/CN2CCC(CC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744311
Record name 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine

CAS RN

865652-21-7
Record name 1-[(2E)-3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]-4-(trifluoromethyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine
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(E)-1-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)allyl)-4-(trifluoromethyl)piperidine

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